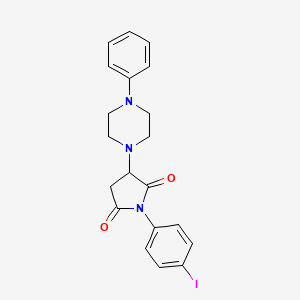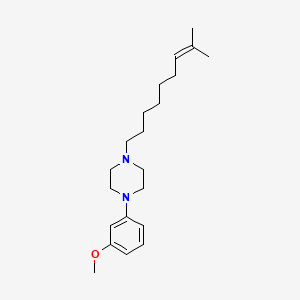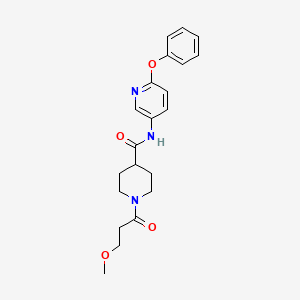![molecular formula C15H15N3O2S B5164259 N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5164259.png)
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide, commonly known as Temozolomide, is an oral chemotherapy drug used to treat certain types of brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. This drug was first approved by the US Food and Drug Administration (FDA) in 1999 and has been widely used for the treatment of brain tumors ever since.
Mecanismo De Acción
The mechanism of action of Temozolomide involves the alkylation of DNA at the O6 and N7 positions of guanine, leading to the formation of O6-methylguanine and N7-methylguanine. These adducts cause DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Temozolomide has been shown to have both biochemical and physiological effects on cancer cells. It induces DNA damage, leading to the activation of DNA repair pathways and cell cycle arrest. In addition, Temozolomide has been shown to inhibit the expression of pro-survival proteins such as Bcl-2, leading to apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Temozolomide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the research on Temozolomide. One potential direction is to develop new formulations of the drug that can improve its solubility and bioavailability. Another direction is to explore the use of Temozolomide in combination with other drugs or therapies to enhance its anti-tumor effects. Finally, there is a need for further research on the mechanisms of resistance to Temozolomide in cancer cells, which could lead to the development of new strategies to overcome this resistance.
Conclusion:
In conclusion, Temozolomide is a potent chemotherapy drug that has been widely used for the treatment of brain tumors. Its mechanism of action involves the alkylation of DNA, leading to cell cycle arrest and apoptosis in cancer cells. Temozolomide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on Temozolomide, including the development of new formulations and the exploration of combination therapies.
Métodos De Síntesis
The synthesis of Temozolomide involves the reaction between 3,4-dihydroxy-5-nitrobenzamide and thionyl chloride, followed by the reaction with methyl isocyanate and hydrazine hydrate. This process leads to the formation of Temozolomide, which is a white crystalline powder with a molecular weight of 194.15 g/mol.
Aplicaciones Científicas De Investigación
Temozolomide has been extensively studied for its anti-tumor effects in various preclinical and clinical studies. It has been found to have a potent cytotoxic effect on various types of cancer cells, including brain tumors. In addition, Temozolomide has been shown to have a synergistic effect with radiation therapy, leading to improved survival rates in patients with glioblastoma multiforme.
Propiedades
IUPAC Name |
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-4-6-11(7-5-10)14(19)17-13(15(20)18-16)9-12-3-2-8-21-12/h2-9H,16H2,1H3,(H,17,19)(H,18,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQREZAQBSQZLN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)



![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)

![N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
![N-benzyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}ethanamine](/img/structure/B5164245.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B5164249.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5164257.png)
![2-(diethylamino)ethyl 4-{[(1-mesityl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5164268.png)
![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5164275.png)
![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)